5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Indenyl Group: The indenyl group is synthesized through a series of reactions starting from indene. This involves hydrogenation and subsequent functionalization to introduce the desired substituents.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting appropriate precursors under cyclization conditions.
Pyrrolo[3,4-d][1,2,3]triazole Formation: The final step involves the formation of the pyrrolo[3,4-d][1,2,3]triazole ring through a cyclization reaction. This step requires specific conditions to ensure the correct formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indenyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole and triazole rings, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may have applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases and conditions.
Industry: In industrial applications, the compound is used in the development of new materials and products. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include:
- N-(2,3-Dihydro-1H-inden-5-yl)acetamide
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(2S,5R,6R)-6-(hydroxymethyl)-5-[(oxo-(propan-2-ylamino)methyl]amino]-2-oxanyl]acetamide
Uniqueness
The uniqueness of This compound lies in its complex structure, which combines multiple functional groups and rings. This unique structure imparts specific properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes multiple functional groups such as oxadiazoles and triazoles. These structural components are often associated with various biological activities including anticancer properties. The presence of trifluoromethyl groups can enhance lipophilicity and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. The compound is believed to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of oxadiazoles showed significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer). Compounds similar to the one have reported IC50 values ranging from 0.24 µM to 0.96 µM against key targets like EGFR and Src kinases .
The mechanism by which the compound exerts its anticancer effects may involve:
- Inhibition of Kinases : The compound may inhibit critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in cancer cells through various apoptotic pathways.
Study 1: Screening for Anticancer Compounds
A notable study involved screening a library of drug candidates for their efficacy against multicellular spheroids representing tumor microenvironments. The compound exhibited promising results in inhibiting tumor growth compared to standard chemotherapeutic agents .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets. These studies indicated strong interactions with proteins involved in cancer progression, suggesting a potential mechanism for its anticancer activity .
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N6O3/c24-23(25,26)15-6-2-5-14(9-15)20-27-17(35-29-20)11-31-19-18(28-30-31)21(33)32(22(19)34)16-8-7-12-3-1-4-13(12)10-16/h2,5-10,18-19H,1,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGIXUSUFGFRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC(=CC=C6)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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